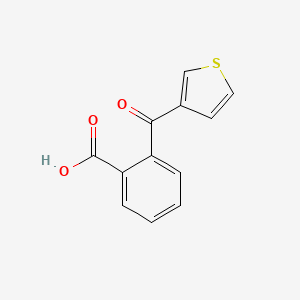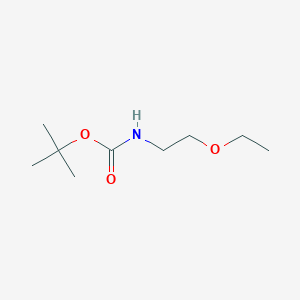
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol
Übersicht
Beschreibung
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a brominated thiophene ring and an ethyl-substituted phenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of thiophene followed by a Grignard reaction to introduce the ethyl-phenyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ketone.
Reduction: Formation of (4-H-thiophen-2-yl)-(4-ethyl-phenyl)-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-thiophen-2-yl)-(4-methyl-phenyl)-methanol
- (4-Chloro-thiophen-2-yl)-(4-ethyl-phenyl)-methanol
- (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ethanol
Uniqueness
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the presence of both a brominated thiophene ring and an ethyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H13BrOS |
|---|---|
Molekulargewicht |
297.21 g/mol |
IUPAC-Name |
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)13(15)12-7-11(14)8-16-12/h3-8,13,15H,2H2,1H3 |
InChI-Schlüssel |
SUYAKWAUOXEVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1aS,7bS)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8695722.png)




![N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8695771.png)

![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)
